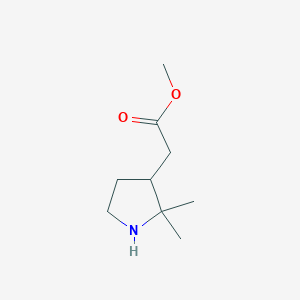![molecular formula C19H25N3O4S B2849689 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine CAS No. 1705879-82-8](/img/structure/B2849689.png)
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethoxyphenyl sulfonyl group, and a piperidinylmethyl group attached to an oxadiazole ring. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the oxadiazole ring, followed by the introduction of the cyclopropyl group and the piperidinylmethyl group. The final step involves the attachment of the ethoxyphenyl sulfonyl group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts, temperature control, and purification techniques.
Análisis De Reacciones Químicas
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using water and acid or base catalysts.
Aplicaciones Científicas De Investigación
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine can be compared with other similar compounds, such as:
3-Cyclopropyl-5-((1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
3-Cyclopropyl-5-((1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole: The presence of a chlorine atom instead of an ethoxy group can significantly alter the compound’s reactivity and interactions.
3-Cyclopropyl-5-((1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole: The fluorine atom can enhance the compound’s stability and influence its biological activity.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propiedades
IUPAC Name |
3-cyclopropyl-5-[[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-2-25-16-7-9-17(10-8-16)27(23,24)22-11-3-4-14(13-22)12-18-20-19(21-26-18)15-5-6-15/h7-10,14-15H,2-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATYGUOJORKVDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2849606.png)
![3-({1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2849607.png)
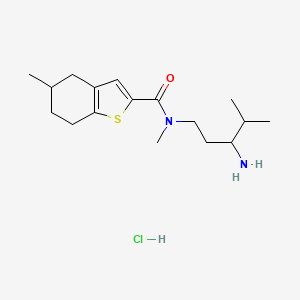
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid](/img/new.no-structure.jpg)
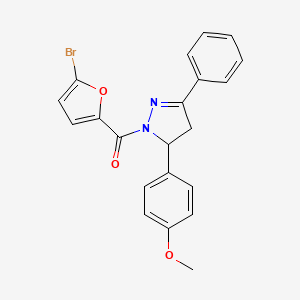

![1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2849616.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2849619.png)
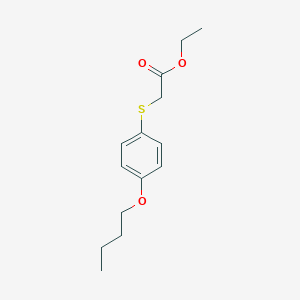
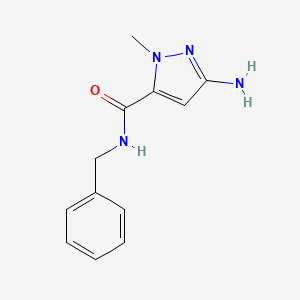
![1,3-Dimethyl-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B2849623.png)
![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpiperidine-3-carboxylic acid](/img/structure/B2849625.png)
![2,4-dioxo-3-pentyl-N-[3-(piperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2849626.png)
